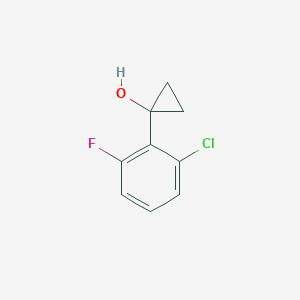

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol

Descripción

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol is a cyclopropane derivative featuring a hydroxyl group attached to the cyclopropane ring and a 2-chloro-6-fluorophenyl substituent. The presence of halogen substituents (Cl and F) and the cyclopropane ring may confer unique steric, electronic, and metabolic stability characteristics compared to larger-ring or non-halogenated analogs.

Propiedades

IUPAC Name |

1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3,12H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICQKYAORFWDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249651-22-6 | |

| Record name | 1-(2-chloro-6-fluorophenyl)cyclopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method includes the reaction of 2-chloro-6-fluorobenzyl chloride with diazomethane to form the cyclopropane ring, followed by hydrolysis to introduce the hydroxyl group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding cyclopropane derivative using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol has garnered attention for its potential role in drug development, particularly as a scaffold for synthesizing new therapeutic agents. Its unique structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Anticancer Activity

Research indicates that compounds similar to 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol have shown promise in targeting specific pathways involved in cancer cell proliferation. For example, a study published in Nature demonstrated that derivatives of this compound could inhibit the growth of non-small cell lung cancer cells through modulation of apoptotic pathways .

Neuropharmacological Research

The compound's ability to interact with various biological targets makes it a candidate for neuropharmacological studies.

Case Study: Sigma Receptor Modulation

A study highlighted the potential of cyclopropane derivatives, including 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol, to selectively target sigma receptors, which are implicated in neurodegenerative diseases and mood disorders. The modulation of these receptors can influence intracellular signaling pathways, potentially leading to neuroprotective effects .

Synthesis and Derivatives

The synthesis of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol can be achieved through various methods, including one-pot reactions that simplify the production process. This versatility allows for the generation of numerous derivatives that can be screened for biological activity.

Synthesis Example

A common synthetic route involves the reaction of a chlorinated phenyl compound with cyclopropanol under controlled conditions, yielding high purity products suitable for further modification .

Mecanismo De Acción

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

Compounds sharing the 2-chloro-6-fluorophenyl group but differing in functional groups on the cyclopropane ring include:

The amine hydrochloride derivative highlights the role of ionic forms in pharmacokinetics.

Ring Size Variations

Compounds with similar substituents but varying ring sizes:

Key Insight : The cyclopropane ring’s strain may enhance reactivity in synthetic pathways, whereas larger rings (e.g., cyclobutane) offer stability for long-term storage or controlled release.

Substituent Position Isomerism

Positional isomers with variations in halogen placement:

Key Insight : Ortho-substituted halogens (2-Cl, 6-F) in the target compound could influence electronic delocalization and steric interactions in biological systems compared to meta- or methyl-substituted analogs.

Actividad Biológica

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1249651-22-6, is characterized by the presence of a chloro and a fluorine substituent on the phenyl ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol is C10H10ClF, and it has a molecular weight of approximately 200.64 g/mol. The presence of halogen atoms (chlorine and fluorine) often enhances the lipophilicity and biological activity of organic compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that cyclopropane derivatives can inhibit bacterial growth, potentially serving as lead compounds for antibiotic development. The specific antimicrobial spectrum and mechanism of action for 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol require further investigation but are hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Properties

Preliminary studies suggest that 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol may possess anticancer activity. Analogous compounds have been documented to induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting key survival signals. The structure-activity relationship (SAR) studies indicate that modifications to the cyclopropane moiety can significantly affect cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological implications of cyclopropane derivatives:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of cyclopropane derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions enhanced activity against resistant strains, indicating a potential role for 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol in tackling antibiotic resistance .

- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that similar cyclopropane derivatives exhibited IC50 values in the low micromolar range. This suggests a promising therapeutic index for further development .

- Mechanistic Studies : Research into the mechanisms of action revealed that some cyclopropane derivatives can inhibit key enzymes involved in cell proliferation, such as topoisomerases or kinases, thereby providing insight into how 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol might function at a molecular level .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.